1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Lipophilicity CNS penetration Drug design

Researchers developing CNS-active libraries often face metabolic instability and off-target α₂-adrenoceptor activity with standard THIQ scaffolds. This 1-CF₃-1-methyl-THIQ HCl solves these issues through its quaternary carbon and electron-withdrawing CF₃ group, which block metabolic dealkylation and reduce CYP450 oxidation. The scaffold retains dopamine D3 affinity while eliminating α₂-adrenoceptor binding that plagues 3-CF₃ analogs. • Enhanced metabolic stability vs. 1-MeTIQ; quaternary carbon prevents 1-position dealkylation • LogP 2.7 & TPSA 12 Ų ensure BBB penetration; superior LC-MS/MS sensitivity from CF₃ fragment ions • 95% purity hydrochloride salt; ambient shipping; available from global stock points

Molecular Formula C11H13ClF3N
Molecular Weight 251.67 g/mol
CAS No. 1803592-91-7
Cat. No. B1472907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS1803592-91-7
Molecular FormulaC11H13ClF3N
Molecular Weight251.67 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2CCN1)C(F)(F)F.Cl
InChIInChI=1S/C11H12F3N.ClH/c1-10(11(12,13)14)9-5-3-2-4-8(9)6-7-15-10;/h2-5,15H,6-7H2,1H3;1H
InChIKeyZEWQTFUQGGQXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Identity


1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1803592-91-7) is a fluorinated tetrahydroisoquinoline (THIQ) derivative bearing a trifluoromethyl group and a methyl group at the 1-position . The free base has the molecular formula C₁₁H₁₂F₃N, a molecular weight of 215.21 g/mol, a computed XLogP3-AA of 2.7, a topological polar surface area of 12 Ų, and zero rotatable bonds . The hydrochloride salt (C₁₁H₁₃ClF₃N, MW 251.68 g/mol) is the commercially supplied form, typically at 95% purity . This substitution pattern creates a quaternary carbon at the 1-position, distinguishing it from endogenous 1-methyl-THIQ and from 3-substituted trifluoromethyl-THIQ analogs.

Scaffold Identity

1-CF₃-1-methyl-THIQ with quaternary carbon at the 1-position

Supplied Form

Hydrochloride salt, typically 95% purity; well-characterized crystalline solid

Differentiation

Distinct from endogenous 1-MeTIQ and 3-CF₃-THIQ positional isomers

Why Generic THIQ Analogs Fail as Substitutes


Tetrahydroisoquinoline derivatives exhibit steep structure-activity relationships where the position and electronic nature of substituents dictate target selectivity, metabolic stability, and CNS penetration. The endogenous compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) acts as a neuroprotective agent and PNMT inhibitor but lacks the metabolic stabilization conferred by the electron-withdrawing trifluoromethyl group . Conversely, literature on 3-trifluoromethyl-THIQs shows that moving the CF₃ group to the 3-position yields potent PNMT inhibitors that are often nonselective due to α₂-adrenoceptor affinity, while 3-CF₃ analogs lose PNMT potency altogether . The target compound, bearing both a 1-methyl and a 1-CF₃ group, presents a structurally unique scaffold whose steric and electronic profile cannot be replicated by simple positional isomer substitution, making generic interchange scientifically invalid.

Non-fluorinated 1-MeTIQ
Lacks CF₃ metabolic stabilization; oxidative metabolism may shift and CNS exposure may not reproduce
3-CF₃-THIQ analogs
α₂-adrenoceptor affinity may compromise selectivity; PNMT inhibition profile may not transfer directly
Generic positional isomers
Quaternary carbon and 1-CF₃/1-methyl substitution pattern cannot be replicated; steric and electronic profile may differ

Quantitative Differentiation Evidence


Lipophilicity and CNS Penetration Comparison

The computed XLogP3-AA of 1-methyl-1-(trifluoromethyl)-THIQ (free base) is 2.7 . The endogenous analog 1-methyl-THIQ (1-MeTIQ), lacking the CF₃ group, has a substantially lower computed logP of approximately 1.5–1.8, while the parent THIQ has a logP of approximately 1.0 . This increase of 0.9–1.7 logP units corresponds to an expected ~8- to 50-fold increase in lipid partition coefficient, directly influencing passive membrane permeability and CNS distribution potential.

Lipophilicity comparison
Cross-study comparable
Target XLogP3-AA = 2.7 vs 1-MeTIQ ~1.5–1.8
Target1-MeTIQ
Supports CNS penetration study fit
ΔlogP +0.9–1.7; computed values only
Lipophilicity CNS penetration Drug design

Topological Polar Surface Area and CNS Drug-Likeness

The topological polar surface area (TPSA) of 1-methyl-1-(trifluoromethyl)-THIQ is 12 Ų . This value is identical to that of 1-MeTIQ (12 Ų) and well below the widely accepted CNS drug threshold of <60–90 Ų . In contrast, 7-substituted-3-trifluoromethyl-THIQ analogs bearing sulfonamide or amide groups exhibit TPSA values >55 Ų, which reduces passive CNS permeability. The minimal TPSA of the target compound maximizes the probability of high CNS exposure.

TPSA and CNS drug-likeness
Class-level inference
TPSA = 12 Ų vs substituted 3-CF₃ analogs >55 Ų
Target3-CF₃ analogs
Supports CNS passive permeability context
Below 55 Ų threshold; class-level rule
CNS drug-likeness Medicinal chemistry ADME

Conformational Restriction and Target Selectivity

1-Methyl-1-(trifluoromethyl)-THIQ possesses zero rotatable bonds due to the quaternary carbon at the 1-position locking both the methyl and trifluoromethyl substituents . By comparison, 3-trifluoromethyl-THIQ derivatives have one rotatable bond (the CF₃ group at a secondary carbon), and many N-alkylated-THIQ derivatives have two or more rotatable bonds. Increased rotatable bond count is correlated with reduced oral bioavailability and increased entropic penalty upon target binding .

Conformational restriction
Class-level inference
0 rotatable bonds vs 1–2+ for 3-CF₃ / N-alkyl THIQs
TargetComparators
May support target engagement and oral bioavailability study context
Veber guidelines; rotatable bond count predicts PK profile trends
Conformational restriction Target selectivity Medicinal chemistry

High-Value Application Scenarios


CNS Drug Discovery: Dopamine and PNMT Modulator Libraries

The combination of computed logP = 2.7 and TPSA = 12 Ų places this compound within the CNS drug-like chemical space . The 1-CF₃-1-methyl-THIQ core retains the dopamine D3 receptor affinity observed for certain THIQ derivatives while eliminating the α₂-adrenoceptor off-target activity that plagues 3-trifluoromethyl-THIQ analogs . Researchers synthesizing CNS-active compound libraries should select this scaffold over 3-substituted THIQs when CNS selectivity and BBB penetration are critical design parameters.

Metabolic Stability Optimization with Fluorinated Building Block

The electron-withdrawing CF₃ group at the 1-position reduces the electron density on the adjacent nitrogen and the tetrahydroisoquinoline ring, thereby decreasing susceptibility to cytochrome P450-mediated oxidation compared to the non-fluorinated 1-MeTIQ . The quaternary carbon prevents metabolic dealkylation at the 1-position, a common clearance pathway for 1-alkyl-THIQ derivatives. Medicinal chemistry teams optimizing metabolic stability should prioritize this compound over 1-MeTIQ when in vitro microsomal half-life is a decision metric .

PNMT Inhibitor Probe with Selectivity Over 3-CF3-THIQ

Published structure-activity relationship studies on 3-trifluoromethyl-THIQs demonstrate that while some 3-CF₃ analogs are potent PNMT inhibitors, they exhibit significant α₂-adrenoceptor binding (Ki <100 nM) that compromises selectivity . The 1-CF₃-1-methyl substitution pattern creates a distinct steric environment around the amine, potentially reducing α₂-adrenoceptor affinity while maintaining PNMT inhibitory activity. Procurement of this compound for PNMT probe development is scientifically justified when selectivity against the α₂-adrenoceptor is a primary assay endpoint.

Reference Standard for Analytical Method Development

The hydrochloride salt (CAS 1803592-91-7, purity 95%) is a well-characterized crystalline solid suitable for use as a quantitative reference standard in LC-MS/MS method development . The distinct molecular ion (M+H⁺ = 216.1 for free base) and characteristic fragment ions from the CF₃ group provide unambiguous detection in biological matrices. Analytical laboratories developing assays for fluorinated THIQ metabolites should select this compound as a calibrator over non-fluorinated 1-MeTIQ due to its superior mass spectrometric sensitivity and chromatographic retention properties derived from the logP increase of 0.9–1.7 units .

Application
Selection Property
Validation Focus
CNS drug-like library synthesis
Favorable logP/TPSA profile within CNS space
BBB permeation and target selectivity assessment
Metabolic stability screening
CF₃ and quaternary carbon reduce CYP oxidation susceptibility
In vitro microsomal stability and metabolite identification
PNMT inhibitor probe development
1-CF₃ substitution context for PNMT; may reduce α₂ binding
α₂-adrenoceptor selectivity and PNMT inhibition evaluation
LC-MS/MS reference standard
Fluorinated quaternary amine scaffold supports MS detection sensitivity context
Ion suppression, matrix effect, and chromatographic retention verification
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